molecular formula C10H10F2O3 B13202878 3-(Benzyloxy)-2,2-difluoropropanoic acid

3-(Benzyloxy)-2,2-difluoropropanoic acid

Katalognummer: B13202878
Molekulargewicht: 216.18 g/mol
InChI-Schlüssel: IQQCVZNDKBVBBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Benzyloxy)-2,2-difluoropropanoic acid is an organic compound characterized by the presence of a benzyloxy group attached to a difluoropropanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-2,2-difluoropropanoic acid typically involves the introduction of the benzyloxy group to a difluoropropanoic acid precursor. One common method involves the reaction of 2,2-difluoropropanoic acid with benzyl alcohol in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Benzyloxy)-2,2-difluoropropanoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group may yield benzaldehyde or benzoic acid, while reduction may produce benzyl alcohol.

Wissenschaftliche Forschungsanwendungen

3-(Benzyloxy)-2,2-difluoropropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(Benzyloxy)-2,2-difluoropropanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The difluoropropanoic acid backbone may also play a role in determining the compound’s overall chemical behavior.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(Methoxy)-2,2-difluoropropanoic acid
  • 3-(Ethoxy)-2,2-difluoropropanoic acid
  • 3-(Phenoxy)-2,2-difluoropropanoic acid

Uniqueness

3-(Benzyloxy)-2,2-difluoropropanoic acid is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties compared to other similar compounds

Eigenschaften

Molekularformel

C10H10F2O3

Molekulargewicht

216.18 g/mol

IUPAC-Name

2,2-difluoro-3-phenylmethoxypropanoic acid

InChI

InChI=1S/C10H10F2O3/c11-10(12,9(13)14)7-15-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,14)

InChI-Schlüssel

IQQCVZNDKBVBBZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COCC(C(=O)O)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.